molecular formula C16H22Cl2N2O2 B3983638 N-(2,3-dichlorophenyl)-N'-(2-ethylhexyl)ethanediamide

N-(2,3-dichlorophenyl)-N'-(2-ethylhexyl)ethanediamide

Cat. No. B3983638
M. Wt: 345.3 g/mol
InChI Key: QSPUVBFDRSNMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(2-ethylhexyl)ethanediamide, commonly known as Atrazine, is a widely used herbicide that has been in use since the 1950s. Atrazine is a member of the triazine family of herbicides and is primarily used to control broadleaf and grassy weeds in crops such as corn, sorghum, sugarcane, and other crops. Despite its widespread use, there has been growing concern about the potential environmental and health effects of Atrazine.

Mechanism of Action

Atrazine works by inhibiting photosynthesis in plants, which ultimately leads to their death. Atrazine binds to the D1 protein in the photosystem II complex of plants, which disrupts the electron transport chain and reduces the production of ATP and NADPH. This leads to a buildup of reactive oxygen species, which ultimately causes cell death.
Biochemical and Physiological Effects
Atrazine has been shown to have a variety of biochemical and physiological effects on plants, animals, and humans. In plants, Atrazine can cause chlorosis, stunting, and ultimately death. In animals, Atrazine has been shown to have endocrine-disrupting effects, including the disruption of hormone signaling pathways. In humans, Atrazine has been linked to an increased risk of certain cancers, including breast cancer and prostate cancer.

Advantages and Limitations for Lab Experiments

Atrazine is commonly used in lab experiments to study its effects on plants and animals. One advantage of using Atrazine in lab experiments is that it is a well-studied herbicide, so there is a wealth of information available on its mechanisms of action and effects. However, one limitation of using Atrazine in lab experiments is that it is a potent herbicide, so there is a risk of contamination and exposure if proper safety precautions are not taken.

Future Directions

There are several future directions for research on Atrazine. One area of research is the development of alternative herbicides that are less toxic to the environment and human health. Another area of research is the development of new technologies for the detection and removal of Atrazine from the environment. Finally, there is a need for further research on the potential health effects of Atrazine, particularly in vulnerable populations such as pregnant women and children.
Conclusion
In conclusion, Atrazine is a widely used herbicide that has been the subject of extensive scientific research. While Atrazine has been shown to be effective in controlling weeds, there are growing concerns about its potential environmental and health effects. Further research is needed to fully understand the mechanisms of action and effects of Atrazine, as well as to develop alternative herbicides that are less toxic to the environment and human health.

Scientific Research Applications

Atrazine has been extensively studied for its effects on the environment and human health. Scientific research has focused on the potential environmental impact of Atrazine, including its effects on aquatic ecosystems, as well as its potential health effects on humans. Research has also been conducted on the mechanisms of action of Atrazine and its biochemical and physiological effects.

properties

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(2-ethylhexyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-3-5-7-11(4-2)10-19-15(21)16(22)20-13-9-6-8-12(17)14(13)18/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUVBFDRSNMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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